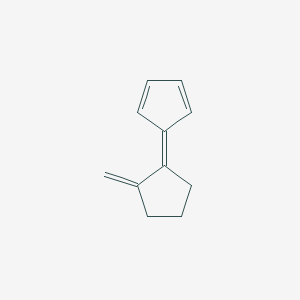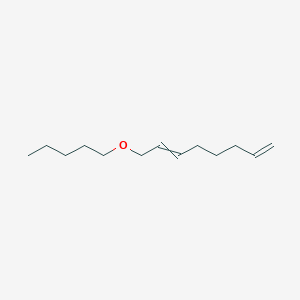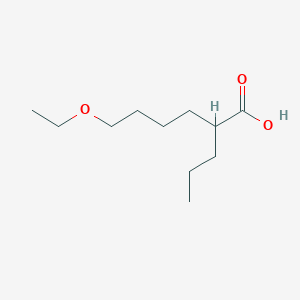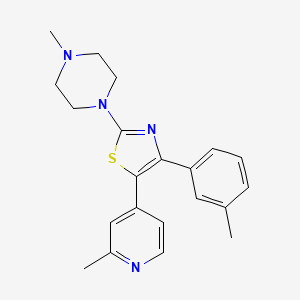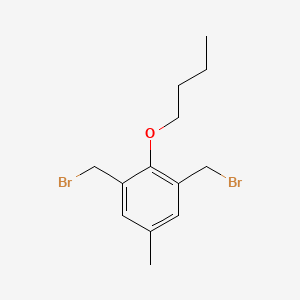
1,3-Bis(bromomethyl)-2-butoxy-5-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis(bromomethyl)-2-butoxy-5-methylbenzene is an organic compound with the molecular formula C12H16Br2O. It is a derivative of benzene, where two bromomethyl groups are attached to the 1 and 3 positions, a butoxy group is attached to the 2 position, and a methyl group is attached to the 5 position. This compound is known for its reactivity due to the presence of bromine atoms, making it useful in various chemical syntheses and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Bis(bromomethyl)-2-butoxy-5-methylbenzene can be synthesized through a multi-step process involving the bromination of 2-butoxy-5-methylbenzene. The typical synthetic route includes:
Bromination: The starting material, 2-butoxy-5-methylbenzene, is subjected to bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). This step introduces bromine atoms at the 1 and 3 positions of the benzene ring.
Purification: The crude product is purified through recrystallization or column chromatography to obtain the desired this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves continuous monitoring and control of reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Bis(bromomethyl)-2-butoxy-5-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: Reduction of the bromine atoms can yield the corresponding hydrocarbons.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide (NaN3), potassium thiolate (KSR), or sodium alkoxide (NaOR) are commonly used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are employed.
Major Products
Substitution: Products include azides, thiols, and ethers.
Oxidation: Products include alcohols and carboxylic acids.
Reduction: Products include hydrocarbons.
Applications De Recherche Scientifique
1,3-Bis(bromomethyl)-2-butoxy-5-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is utilized in the modification of biomolecules for studying biological processes.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is employed in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,3-bis(bromomethyl)-2-butoxy-5-methylbenzene involves its reactivity towards nucleophiles and electrophiles. The bromine atoms act as leaving groups, facilitating substitution reactions. The butoxy and methyl groups influence the compound’s reactivity and stability. The molecular targets and pathways depend on the specific reactions and applications in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Bis(bromomethyl)benzene: Lacks the butoxy and methyl groups, making it less reactive in certain applications.
1,3-Bis(chloromethyl)benzene: Similar structure but with chlorine atoms instead of bromine, resulting in different reactivity and applications.
1,3-Bis(bromomethyl)-5-methylbenzene: Similar structure but without the butoxy group, affecting its solubility and reactivity.
Uniqueness
1,3-Bis(bromomethyl)-2-butoxy-5-methylbenzene is unique due to the presence of both butoxy and methyl groups, which enhance its solubility and reactivity compared to other similar compounds. This makes it a valuable intermediate in various chemical syntheses and industrial applications.
Propriétés
Numéro CAS |
375843-22-4 |
|---|---|
Formule moléculaire |
C13H18Br2O |
Poids moléculaire |
350.09 g/mol |
Nom IUPAC |
1,3-bis(bromomethyl)-2-butoxy-5-methylbenzene |
InChI |
InChI=1S/C13H18Br2O/c1-3-4-5-16-13-11(8-14)6-10(2)7-12(13)9-15/h6-7H,3-5,8-9H2,1-2H3 |
Clé InChI |
REWBYRDBSMWGJM-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1=C(C=C(C=C1CBr)C)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


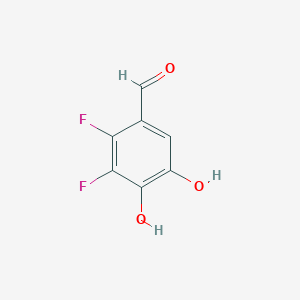
![1-(2-amino-4H-[1,3]thiazolo[5,4-b]indol-4-yl)ethanone](/img/structure/B14234932.png)
![But-3-yn-1-yl [3-(triethoxysilyl)propyl]carbamate](/img/structure/B14234943.png)
![N-[4-[2-Acetyl-4-(3-chlorophenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14234952.png)
![4,6-Dichloro-3-fluoro-2-[(methylsulfanyl)methyl]aniline](/img/structure/B14234955.png)
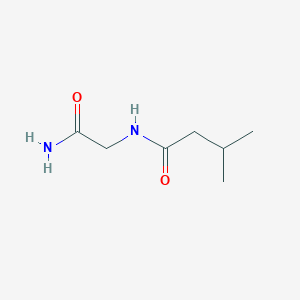
![N-Allyl-N-[2-(cyclohexylamino)-2-oxo-1-phenylethyl]-4-pentenamide](/img/structure/B14234968.png)
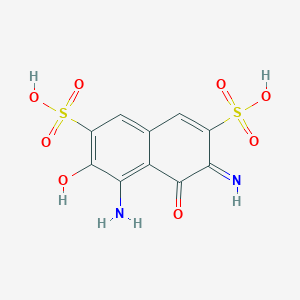
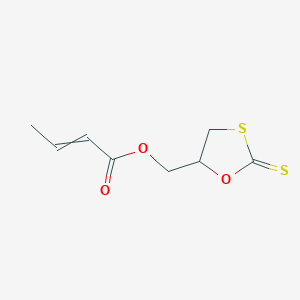
![1-Methyl-4-[2-(1H-pyrrol-2-yl)ethenyl]pyridin-1-ium iodide](/img/structure/B14234988.png)
